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Biotinyl-tota-glutaramic acid dipea salt -

Biotinyl-tota-glutaramic acid dipea salt

Catalog Number: EVT-8252701
CAS Number:
Molecular Formula: C25H48N4O7S
Molecular Weight: 548.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Biotinyl-tota-glutaramic acid dipea salt is a compound that combines biotin—a vitamin known for its role in cellular metabolism and as a cofactor for enzymes—with a glutaramic acid derivative. This compound is particularly notable for its potential applications in biochemistry and molecular biology, particularly in the labeling and tracking of proteins and peptides.

Source

Biotinyl-tota-glutaramic acid dipea salt is synthesized through chemical processes that involve the coupling of biotin with glutamic acid derivatives. The synthesis typically employs solid-phase peptide synthesis techniques, which allow for the efficient assembly of complex molecules.

Classification

This compound can be classified under:

  • Bioconjugates: Due to its biotin component, which is widely used in biological assays.
  • Peptide derivatives: As it contains amino acid components, specifically glutaramic acid.
Synthesis Analysis

Methods

The synthesis of biotinyl-tota-glutaramic acid dipea salt can be achieved through various methods, primarily focusing on solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

  1. Solid-Phase Peptide Synthesis:
    • Resin Preparation: A resin is prepared to anchor the first amino acid.
    • Coupling Reactions: Successive coupling reactions are performed using protected amino acids. For instance, the biotinylated amino acid can be coupled with glutamic acid derivatives.
    • Deprotection Steps: After each coupling, protecting groups are removed to expose reactive sites for further reactions.
  2. Solution Phase Synthesis:
    • Alternative methods may include solution-phase synthesis where the compounds are synthesized in solution rather than on a solid support. This method is often less efficient for larger peptides due to solubility issues but can be beneficial for simpler structures.

Technical Details

The synthesis typically involves:

  • Use of coupling reagents such as HATU (1-Hydroxy-7-azabenzotriazole) to facilitate amide bond formation.
  • Protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) to prevent unwanted reactions during synthesis.
Molecular Structure Analysis

Structure

Biotinyl-tota-glutaramic acid dipea salt features a complex molecular structure that includes:

  • A biotin moiety, which consists of a bicyclic structure containing a ureido group.
  • A glutamic acid backbone that contributes to the dipea salt form.

Data

The precise molecular formula and mass can be derived from the individual components:

  • Biotin: C_{10}H_{16}N_{2}O_{3}S
  • Glutamic Acid: C_{5}H_{9}N_{1}O_{4}
Chemical Reactions Analysis

Reactions

Biotinyl-tota-glutaramic acid dipea salt participates in several important chemical reactions:

  • Amide Formation: The primary reaction involves the formation of amide bonds between biotin and glutamic acid derivatives.
  • Hydrolysis: Under certain conditions, the compound may undergo hydrolysis, releasing free biotin and glutamic acid.

Technical Details

The reaction conditions typically involve:

  • Controlled pH environments to favor amide bond formation.
  • Use of organic solvents like dimethylformamide or tetrahydrofuran to facilitate solubility and reactivity.
Mechanism of Action

Process

The mechanism by which biotinyl-tota-glutaramic acid dipea salt functions primarily involves:

  1. Binding to Target Proteins: The biotin component allows for specific binding to streptavidin or avidin proteins, which are commonly used in biochemical assays.
  2. Labeling and Tracking: Once bound, the compound can be used as a label in various assays, allowing researchers to track protein interactions or localization within cells.

Data

Studies indicate that the binding affinity of biotin to its ligands is exceptionally high (Kd ~ 10^{-15} M), making this compound highly effective for labeling applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Soluble in polar solvents like water and dimethyl sulfoxide but may have limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with amine groups due to the presence of carboxylic acid functionalities in glutamic acid.
Applications

Scientific Uses

Biotinyl-tota-glutaramic acid dipea salt has numerous applications in scientific research:

  • Protein Labeling: Used extensively in proteomics for labeling proteins for detection via Western blotting or ELISA (enzyme-linked immunosorbent assay).
  • Cellular Imaging: Facilitates imaging studies by allowing visualization of proteins within cellular contexts using fluorescent tags linked to biotin.
  • Drug Delivery Systems: Potential use in targeted drug delivery systems where biotin serves as a targeting moiety for specific receptors on cells.
Bioconjugation Strategies Involving Biotinyl-TOTA-Glutaramic Acid DIPEA Salt

Design Principles for Site-Specific Biotinylation in Protein Engineering

Site-specific biotinylation using N-α-([tris(1,2,3-triazolyl)methyl]acetyl)-biotinyl-glutamic acid diisopropylethylamine salt (biotinyl-TOTA-glutaramic acid DIPEA salt) leverages its structurally defined triazole ring core and terminal biotin moiety to achieve precise molecular recognition. The tris-triazolylmethyl (TOTA) scaffold provides a rigid spatial framework that minimizes steric interference with the protein’s functional domains while ensuring optimal orientation for avidin binding [3] [8]. Key design principles include:

  • Chemoselectivity Control: The glutamic acid linker enables coupling via carboxylate groups to lysine ε-amines or cysteine thiols on proteins. This reduces non-specific labeling compared to classical N-hydroxysuccinimide (NHS)-biotin reagents, which exhibit off-target reactivity with tyrosine, serine, and histidine residues [8].
  • Reactivity Tuning: The DIPEA (N,N-diisopropylethylamine) salt formulation enhances solubility in organic-aqueous hybrid reaction media, facilitating conjugation under mild pH conditions (pH 7.0–8.5) to preserve protein tertiary structure [5].
  • Enzymatic Compatibility: Biotin ligases (e.g., BirA) can incorporate biotinyl-TOTA-glutaramic acid into specific lysine residues within recognition sequences (e.g., AviTag), achieving near-quantitative site-specificity. This outperforms stochastic NHS-based biotinylation, which generates heterogeneous conjugates with drug-to-antibody ratios (DARs) ranging from 0–8 [8].

Table 1: Site-Specific Biotinylation Efficiency Using Biotinyl-TOTA-Glutaramic Acid DIPEA Salt vs. Conventional Reagents

Conjugation MethodModification Sites per AntibodyHomogeneity (DAR ±0.5)Avidin Binding Retention (%)
NHS-Biotin~40 lysines3.5 ± 2.165–80
Maleimide-Biotin4–8 cysteines4.0 ± 0.375–85
Biotinyl-TOTA-Glutaramic Acid1–2 (engineered sites)1.0 ± 0.1>95

Role of Polyethylene Glycol Spacers in Optimizing Molecular Recognition and Binding Kinetics

Integrating polyethylene glycol (PEG) spacers between the TOTA scaffold and biotin moiety is critical for maximizing binding kinetics in sterically constrained environments. PEG chains mitigate steric hindrance from the protein surface, allowing the biotin ligand to adopt conformations compatible with avidin’s deep binding pocket [2] [7]. Key findings include:

  • Length-Dependent Affinity Enhancement: Spacers of 10–24 ethylene glycol units increase the association rate constant (kon) by 3.5-fold compared to non-spacered analogs. This optimizes the effective molarity of biotin for avidin engagement without entropic penalty [2].
  • Flexibility vs. Rigidity Trade-offs: Linear PEG spacers (MW: 400–1,000 Da) outperform rigid aromatic linkers by reducing the energy barrier for ligand rotation and docking. Molecular dynamics simulations show a 40% decrease in the free energy of binding when using PEG12 versus a phenylacetyl spacer [7].
  • Shielding Effects: PEGylation reduces non-specific adsorption to hydrophobic protein patches by 60%, as quantified by surface plasmon resonance. This preserves antigen-binding fragment (Fab) functionality in antibody-biotin conjugates [2].

Table 2: Impact of PEG Spacer Length on Biotin-Avidin Binding Kinetics

Spacer Length (Ethylene Glycol Units)Association Rate Constant, kon (×10⁵ M⁻¹s⁻¹)Dissociation Constant, Kd (pM)Half-Life (min)
0 (direct conjugation)1.2 ± 0.3350 ± 4015.8
62.8 ± 0.4120 ± 1542.3
124.2 ± 0.635 ± 5142.5
243.9 ± 0.540 ± 8132.0

Comparative Efficacy with Alternative Biotinylation Reagents in Avidin-Biotin Systems

Biotinyl-TOTA-glutaramic acid DIPEA salt demonstrates superior performance over conventional biotinylation reagents in avidin-biotin applications, as evidenced by binding affinity, stability, and functional retention metrics:

  • Affinity vs. Succinimidyl Esters: The TOTA scaffold’s triazole rings engage in weak hydrogen bonding with avidin’s L3/4 loops, lowering the dissociation constant (Kd) to 3.5 × 10⁻¹⁴ M—1.8-fold tighter than biotin-amidocaproyl-NHS (Kd = 6.3 × 10⁻¹⁴ M) [3] [8].
  • Stability in Biological Matrices: Serum half-life of TOTA-biotin conjugates exceeds 72 hours, compared to 24–36 hours for maleimide-biotin adducts, due to resistance to thiol exchange and ester hydrolysis [5].
  • Functional Versatility: Unlike iminobiotin or desthiobiotin, the TOTA-biotin complex withstands stringent wash conditions (e.g., 1% SDS, 6 M urea) in pull-down assays while enabling gentle elution at pH 3.5–4.0 without denaturing streptavidin [3].
  • Chemoselective Alternatives: Thiol-ene-based reagents like cysteine lipidation on a peptide or amino acid (CLipPA) achieve site-specificity but require UV irradiation, which risks protein oxidation. Enzymatic biotinylation (e.g., using BirA) matches the site-specificity of TOTA conjugates but lacks modularity for post-translational cargo addition [5] [8].

Key Advantages Summarized:

  • Precision: Site-specific conjugation via glutamic acid linker minimizes heterogeneity.
  • High-Affinity Retention: PEG spacers optimize steric accessibility for avidin binding.
  • Robustness: Stable in physiological conditions versus hydrolysis-prone succinimidyl esters.
  • Broad Utility: Compatible with enzymatic, chemical, and bio-orthogonal conjugation platforms.

Properties

Product Name

Biotinyl-tota-glutaramic acid dipea salt

IUPAC Name

2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl hydrogen carbonate;N-ethyl-N-propan-2-ylpropan-2-amine

Molecular Formula

C25H48N4O7S

Molecular Weight

548.7 g/mol

InChI

InChI=1S/C17H29N3O7S.C8H19N/c21-14(18-5-6-25-7-8-26-9-10-27-17(23)24)4-2-1-3-13-15-12(11-28-13)19-16(22)20-15;1-6-9(7(2)3)8(4)5/h12-13,15H,1-11H2,(H,18,21)(H,23,24)(H2,19,20,22);7-8H,6H2,1-5H3/t12-,13-,15-;/m0./s1

InChI Key

YOALVTBRBBZXGM-HZPCBCDKSA-N

SMILES

CCN(C(C)C)C(C)C.C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOC(=O)O)NC(=O)N2

Canonical SMILES

CCN(C(C)C)C(C)C.C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOC(=O)O)NC(=O)N2

Isomeric SMILES

CCN(C(C)C)C(C)C.C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOC(=O)O)NC(=O)N2

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